Cas no 941950-68-1 (4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide)

4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide structure
941950-68-1 structure
商品名:4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
CAS番号:941950-68-1
MF:C17H19FN2O3S2
メガワット:382.472765207291
CID:5500588
PubChem ID:18585955

4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide 化学的及び物理的性質

名前と識別子

    • F2815-0259
    • 941950-68-1
    • 4-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
    • AKOS024469354
    • VU0500699-1
    • 4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
    • 4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
    • インチ: 1S/C17H19FN2O3S2/c18-12-7-9-13(10-8-12)25(22,23)11-3-6-16(21)20-17-19-14-4-1-2-5-15(14)24-17/h7-10H,1-6,11H2,(H,19,20,21)
    • InChIKey: MIVDXYYWHBHDJI-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(CCCS(C2C=CC(=CC=2)F)(=O)=O)=O)=NC2=C1CCCC2

計算された属性

  • せいみつぶんしりょう: 382.08211298g/mol
  • どういたいしつりょう: 382.08211298g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 559
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2815-0259-100mg
4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
941950-68-1 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2815-0259-3mg
4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
941950-68-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2815-0259-30mg
4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
941950-68-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2815-0259-5μmol
4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
941950-68-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2815-0259-10μmol
4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
941950-68-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2815-0259-20μmol
4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
941950-68-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2815-0259-1mg
4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
941950-68-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2815-0259-2mg
4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
941950-68-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2815-0259-75mg
4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
941950-68-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2815-0259-10mg
4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
941950-68-1 90%+
10mg
$79.0 2023-05-16

4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide 関連文献

4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamideに関する追加情報

4-(4-Fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide (CAS No. 941950-68-1): A Comprehensive Overview

4-(4-Fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide (CAS No. 941950-68-1) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazoles and is characterized by its unique structural features, including a fluorobenzene sulfonyl group and a tetrahydrobenzothiazole moiety. These structural elements contribute to its pharmacological properties and make it a promising candidate for various therapeutic interventions.

The fluorobenzene sulfonyl group in 4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide plays a crucial role in modulating its biological activity. Fluorine substitution on the benzene ring can significantly alter the electronic properties of the molecule, enhancing its binding affinity to specific protein targets. This is particularly important in drug design, where subtle changes in molecular structure can lead to substantial improvements in efficacy and selectivity.

The tetrahydrobenzothiazole moiety is another key structural feature of this compound. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of this moiety in 4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide suggests that it may exhibit similar therapeutic effects. Recent studies have shown that compounds with this scaffold can effectively inhibit specific enzymes involved in various disease pathways.

In the context of medicinal chemistry, 4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been extensively studied for its potential as an inhibitor of protein kinases. Protein kinases are enzymes that play a critical role in cell signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders. The ability of this compound to selectively inhibit these enzymes makes it a valuable tool for both basic research and drug development.

One of the notable features of 4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is its high selectivity for specific protein kinases. This selectivity is crucial for minimizing off-target effects and reducing potential side effects in therapeutic applications. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against several kinases involved in cancer progression and inflammation.

Furthermore, 4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has shown promising results in in vitro and in vivo models of various diseases. For instance, it has been effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. These findings highlight its potential as a lead compound for further development into therapeutic agents.

In addition to its pharmacological properties, the synthesis of 4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been optimized to improve yield and purity. The synthetic route involves several well-established chemical reactions that can be scaled up for industrial production. This makes it feasible to produce this compound in sufficient quantities for preclinical and clinical studies.

The safety profile of 4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is another important consideration for its potential use as a therapeutic agent. Preclinical toxicity studies have shown that it is well tolerated at effective doses and does not exhibit significant toxicity or adverse effects. This favorable safety profile supports its further evaluation in clinical trials.

Recent advancements in computational chemistry have also contributed to our understanding of the structure-function relationship of 4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide. Molecular docking studies have provided insights into how this compound interacts with its target proteins at the molecular level. These computational models can guide the rational design of more potent and selective analogs.

In conclusion, 4-(4-fluorobenzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide (CAS No. 941950-68-1) represents a promising compound with significant potential in medicinal chemistry and drug development. Its unique structural features and pharmacological properties make it an attractive candidate for further investigation as a therapeutic agent for various diseases. Ongoing research continues to explore its full potential and refine its use in clinical settings.

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